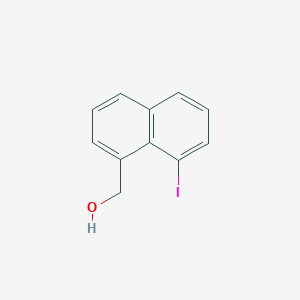
(8-Iodonaphthalen-1-yl)methanol
Übersicht
Beschreibung
(8-Iodonaphthalen-1-yl)methanol is a useful research compound. Its molecular formula is C11H9IO and its molecular weight is 284.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(8-Iodonaphthalen-1-yl)methanol, with the molecular formula CHI, features a naphthalene ring substituted at the 8-position with iodine and a hydroxymethyl (-CHOH) group at the 1-position. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities.
The presence of the iodine atom in this compound enhances its reactivity, making it a valuable precursor for various synthetic applications. It can undergo coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, facilitating the introduction of diverse functionalities onto the naphthalene scaffold. This versatility allows for the synthesis of novel molecules with potential therapeutic applications.
Synthetic Routes
Several methods have been developed to synthesize this compound, including:
- Direct iodination of naphthalene derivatives .
- Hydroxymethylation reactions involving naphthalene intermediates.
- Coupling reactions that incorporate the iodonaphthalene moiety into larger frameworks.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in drug development and radiopharmaceutical applications.
Potential Applications
- Drug Development : The compound's derivatives may be explored for their pharmacological properties, including anti-cancer and anti-inflammatory effects. The iodine substituent can influence the compound's interaction with biological targets, enhancing its efficacy.
- Radiopharmaceuticals : The ability to replace the iodine atom with radioactive isotopes like iodine-123 or iodine-131 opens avenues for diagnostic imaging techniques such as PET or SPECT. This capability allows researchers to visualize biological processes and diseases in vivo.
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Biological Molecules : The hydroxymethyl group can participate in hydrogen bonding with enzymes and receptors, potentially modulating their activity.
- Cytotoxicity : Studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anti-cancer agent .
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, further contributing to its therapeutic potential .
Case Studies
Research has demonstrated the effectiveness of this compound derivatives in various biological assays:
Eigenschaften
IUPAC Name |
(8-iodonaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZXJGCBDJGUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381618 | |
| Record name | (8-iodonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85864-84-2 | |
| Record name | (8-iodonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















